7-nitro-1H-indazol-5-yl acetate
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Overview
Description
7-Nitro-1H-indazol-5-yl acetate is a chemical compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a nitro group at the 7th position and an acetate group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 7-nitro-1h-indazol-5-yl acetate, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
Based on the known targets, it can be inferred that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity, leading to changes in cell cycle progression and cell volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1H-indazol-5-yl acetate typically involves the nitration of 1H-indazole followed by acetylation. One common method includes the nitration of 1H-indazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1H-indazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-indazol-5-yl acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to yield 7-nitro-1H-indazole and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: 7-amino-1H-indazol-5-yl acetate.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 7-nitro-1H-indazole and acetic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Nitro-1H-indazole: Lacks the acetate group but shares the nitro-indazole core structure.
5-Acetoxy-7-nitro-1H-indazole: Another name for 7-nitro-1H-indazol-5-yl acetate.
1H-Indazole: The parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of both the nitro and acetate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
(7-nitro-1H-indazol-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-5(13)16-7-2-6-4-10-11-9(6)8(3-7)12(14)15/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSKDSGGTXTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292030 |
Source
|
Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-26-0 |
Source
|
Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-5-ol, 7-nitro-, 5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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